

Definitive Characterization of Destetrahydrofuranyl Terazosin: A Multi-Modal Analytical Approach

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Compound of Interest

Compound Name:	<i>Destetrahydrofuranyl terazosin</i>
CAS No.:	102714-74-9
Cat. No.:	B3060897

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Abstract

This document provides a comprehensive guide to the analytical techniques required for the definitive identification, quantification, and structural characterization of **Destetrahydrofuranyl terazosin**, a significant impurity and degradation product of the active pharmaceutical ingredient (API) Terazosin. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation, and spectroscopic techniques (FT-IR, NMR) for unambiguous structural elucidation. This application note is designed to provide drug development professionals and analytical scientists with the necessary tools to ensure the quality, safety, and efficacy of Terazosin-containing pharmaceutical products by accurately profiling and controlling this critical impurity.

Introduction: The Imperative for Impurity Profiling

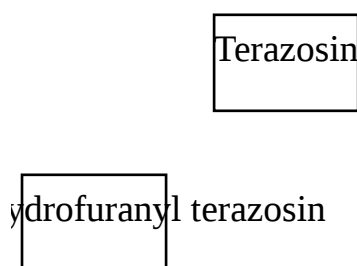
Terazosin is a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia and hypertension.^{[1][2]} The control of impurities in any API is a critical

regulatory and safety requirement. Impurities can arise from the manufacturing process, degradation of the drug substance over its shelf life, or interaction with excipients.[1]

Destetrahydrofuranyl terazosin, also known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-formyl-piperazine, is a known degradation product of Terazosin, often formed through the hydrolysis of the amide bond under stress conditions.[3][4]

Accurate characterization of such impurities is not merely a quality control exercise; it is fundamental to understanding the stability of the drug product and ensuring patient safety. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is essential for demonstrating that a method is fit for its intended purpose.[5][6][7] This guide synthesizes information from pharmacopeial methods and the scientific literature to provide robust, validated protocols for the comprehensive analysis of **Destetrahydrofuranyl terazosin**.

Chemical Structures



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Caption: Chemical structures of Terazosin and its impurity, **Destetrahydrofuranyl terazosin**.

Chromatographic Methods: Separation and Quantification

The cornerstone of impurity analysis is chromatography, which allows for the physical separation of the API from its related substances.

High-Performance Liquid Chromatography (HPLC) for Quantification

Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing Terazosin and its impurities due to its robustness and ability to separate compounds with varying polarities.[8][9] The choice of a C18 column is standard for retaining the relatively non-polar quinazoline core. Terazosin is a basic compound, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based column packing.[10] To mitigate this, the mobile phase is typically buffered at a low pH (e.g., 3.0) to ensure the molecule is fully protonated, and a basic modifier like triethylamine (TEA) is often added to mask the active silanol sites, resulting in sharp, symmetrical peaks.[10]

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - A detailed table of chromatographic conditions is provided below. The use of a gradient elution is often necessary to resolve early-eluting polar impurities from the main API peak and any late-eluting non-polar impurities.
- Preparation of Solutions:
 - Mobile Phase A: Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 3.0 using phosphoric acid.[10]
 - Mobile Phase B: Acetonitrile.
 - Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
 - Standard Solution: Accurately prepare a solution of **Destetrahydrofuranyl terazosin** reference standard in the diluent to a final concentration of approximately 5 µg/mL.
 - Sample Solution: Prepare a solution of the Terazosin drug substance or product in the diluent to a target concentration of 1.0 mg/mL.
- System Suitability Test (SST):

- Trustworthiness: Before sample analysis, the system's performance must be verified. This is a self-validating step. Inject a solution containing both Terazosin (1.0 mg/mL) and **Destetrahydrofuranyl terazosin** (5 µg/mL).
- Acceptance Criteria:
 - Resolution: The resolution between the Terazosin peak and the nearest eluting impurity must be ≥ 1.5 .[\[11\]](#)
 - Tailing Factor: The tailing factor for the Terazosin peak should not be more than 2.0.[\[11\]](#)
 - Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution should be $\leq 2.0\%$.[\[11\]](#)
- Analysis:
 - Inject the diluent (as a blank), followed by the standard solution and the sample solution.
 - Identify the **Destetrahydrofuranyl terazosin** peak in the sample chromatogram by comparing its retention time to that of the standard.
 - Quantify the impurity using the peak area response from the external standard.

Parameter	Recommended Value	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides excellent retention and resolution for Terazosin and its impurities.[12]
Mobile Phase	A: 0.1% TEA in water, pH 3.0 w/ H ₃ PO ₄ B: Acetonitrile	Low pH ensures protonation of basic analyte; TEA minimizes peak tailing.[10]
Gradient	Time (min)	%B
	0	20
	20	70
	25	70
	26	20
	30	20
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.[13]
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times and improves peak shape.
Detection	UV at 245 nm	Wavelength of high absorbance for the quinazoline chromophore.[13]
Injection Vol.	20 μ L	Standard volume for analytical HPLC.

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